molecular formula C21H22O B13993423 3-Benzhydrylbicyclo[2.2.2]octan-2-one CAS No. 56326-76-2

3-Benzhydrylbicyclo[2.2.2]octan-2-one

Cat. No.: B13993423
CAS No.: 56326-76-2
M. Wt: 290.4 g/mol
InChI Key: AGQNIGYHTAPVQA-UHFFFAOYSA-N
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Description

3-Benzhydrylbicyclo[2.2.2]octan-2-one is a sophisticated chemical building block of significant interest in medicinal chemistry research. Its core structure, based on the rigid bicyclo[2.2.2]octane scaffold, is recognized for its ability to mimic spatial arrangements found in bioactive peptides, making it a valuable template for designing enzyme inhibitors and receptor antagonists . The benzhydryl moiety attached to this framework is a common feature in compounds targeting protein-protein interactions, which are pivotal in numerous disease pathways. Researchers can utilize this ketone as a crucial synthetic intermediate; the carbonyl group serves as a versatile handle for further chemical transformations, including reductive amination to generate amine derivatives . Such derivatives have been explored in various therapeutic areas. For instance, structurally similar 4-aminobicyclo[2.2.2]octane derivatives have demonstrated promising in vitro antitrypanosomal and antiplasmodial activities, indicating the potential of this chemical class in antiprotozoal drug discovery . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

56326-76-2

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

3-benzhydrylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C21H22O/c22-21-18-13-11-17(12-14-18)20(21)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2

InChI Key

AGQNIGYHTAPVQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed α-Arylation and Cyclization

A key synthetic strategy involves the preparation of bicyclo[2.2.2]octan-2-one derivatives through a transition metal-catalyzed α-arylation reaction, followed by cyclization steps to introduce the benzhydryl (diphenylmethyl) substituent on the bicyclic ketone scaffold.

  • Starting Materials: The synthesis often begins with suitably substituted cyclohexanone derivatives or bicyclic precursors.
  • Catalysts: Tris(dibenzylideneacetone)dipalladium combined with tri-tert-butylphosphine tetrafluoroborate is commonly used as the catalytic system.
  • Bases: Lithium diisopropylamide (LDA) is preferred for deprotonation and activation, typically used in 1.2 equivalents relative to the substrate.
  • Solvents: A mixture of toluene and hexane (1:2 v/v) is favored for the α-arylation step, with reaction temperatures maintained between 0 to 30 °C.
  • Reaction Time: Approximately 2 hours, with total reaction times ranging from 1 to 10 hours depending on scale and conditions.
  • Outcome: This method produces diastereomeric mixtures of 3-arylbicyclo[2.2.2]octan-2-ones, which can be separated chromatographically. Enantiomeric excesses up to 87% have been reported under optimized conditions.

Reduction and Oxidation Steps

Following α-arylation:

  • Reduction: The keto intermediate is reduced using lithium aluminum hydride (LiAlH4) in solvents such as toluene, tetrahydrofuran (THF), or 2-methyl THF. The preferred solvent ratio is toluene:THF = 3.8:1, with LiAlH4 used at 0.5–2 equivalents (preferably 0.55 equivalents).
  • Oxidation: The resulting alcohol can be oxidized back to the ketone using commercially available bleach (sodium hypochlorite, 12–14% w/w) in the presence of potassium bromide and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst.
  • Reaction Conditions: Oxidation is carried out at 5–10 °C with 1.1–1.2 equivalents of bleach and 0.01 equivalents of both KBr and TEMPO.
  • Purification: The product is isolated as a mixture of diastereomers (60:40 to 70:30 ratio) and purified by filtration and solvent removal.

Alternative Synthetic Routes: Diels–Alder Cycloaddition

Another synthetic approach involves the use of Diels–Alder cycloaddition reactions:

  • Reactants: Maleic anhydride and substituted 2H-pyran-2-one derivatives react in a double one-pot Diels–Alder cycloaddition to form bicyclo[2.2.2]octene intermediates.
  • Functionalization: These intermediates are derivatized with hydrazides in n-butanol at elevated temperatures (160 °C) for extended reaction times (9–10.5 hours).
  • Purification: Products are purified by recrystallization from solvents such as methanol, ethanol, ethyl acetate, or acetone/DMF to achieve >98% purity.
  • Yields: Isolated yields vary depending on substituents and conditions but are generally moderate to good.

Oxidation of 1,4-Dimethylene Cyclohexane Derivatives

A novel synthetic procedure includes:

  • Starting Material: 1,4-Dimethylene cyclohexane.
  • Oxidation: Treatment with an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt or ruthenium complexes).
  • Further Transformations: Optional reductive amination, reaction with phosgene, hydroformylation, or amination steps to introduce desired functional groups.
  • Conditions: Hydroformylation typically occurs at 90–250 °C and 5–300 bar pressure.
  • Applications: This route allows access to various bicyclo[2.2.2]octane derivatives, including 3-benzhydryl-substituted ketones.

Summary Table of Preparation Methods

Methodology Key Reagents & Catalysts Conditions Yield & Selectivity Notes
Transition Metal-Catalyzed α-Arylation Pd catalyst (tris(dibenzylideneacetone)dipalladium), tri-tert-butylphosphine tetrafluoroborate, LDA base 0–30 °C, 1–10 h, toluene/hexane solvent Diastereomeric mixture, up to 87% ee Requires chromatographic separation
Reduction & Oxidation LiAlH4 (reduction), NaOCl/KBr/TEMPO (oxidation) Reduction in toluene/THF; oxidation at 5–10 °C Diastereomeric ratio 60:40 to 70:30 Purification by filtration and solvent removal
Diels–Alder Cycloaddition Maleic anhydride, substituted 2H-pyran-2-ones, hydrazides 160 °C, 9–10.5 h, n-butanol solvent Moderate to good yields (>98% purity after recrystallization) Multi-step, regioselective functionalization
Oxidation of 1,4-Dimethylene Cyclohexane Transition metal catalyst (Co, Ru), oxidizing agent 90–250 °C, 5–300 bar (hydroformylation) Variable yields depending on further steps Enables diverse functional group introduction

Research Findings and Analysis

  • The α-arylation route is notable for its scalability and relatively mild conditions, enabling the formation of key intermediates with good stereochemical control.
  • Enantioselectivity remains a challenge, with the highest reported enantiomeric excess at 87%, indicating room for improvement in chiral ligand design and reaction optimization.
  • The Diels–Alder-based synthesis offers a regioselective and versatile pathway to bicyclo[2.2.2]octene derivatives, which can be further functionalized to the ketone form.
  • Oxidation and reduction steps are critical for adjusting oxidation states and installing the ketone functionality with careful control to maintain stereochemical integrity.
  • Use of transition metal catalysts in oxidation and hydroformylation expands the synthetic toolbox for modifying bicyclic frameworks and introducing benzhydryl groups.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydrylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzhydrylbicyclo[2.2.2]octan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzhydrylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The bicyclic core provides structural stability and influences the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in 1-chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one) increase electrophilicity at the ketone, enabling nucleophilic substitution under UV irradiation . Hydroxy groups (e.g., 1-hydroxybicyclo[2.2.2]octan-2-one) facilitate the formation of reactive triflate intermediates for solvolysis studies .
  • Synthetic Accessibility :

    • IMDA reactions are efficient for forming bicyclo[2.2.2]octan-2-one cores but face challenges in tether removal .
    • Tandem Michael additions offer a rapid alternative to Diels-Alder reactions, yielding functionalized scaffolds in moderate yields .

Key Research Findings

  • Medicinal Potential: Bicyclo[2.2.2]octan-2-ones with arylidene substituents (e.g., 3-benzylidene derivatives) exhibit antimalarial and antitrypanosomal activity .
  • Reactivity Trends : Chloro-substituted derivatives undergo photochemical substitution, whereas hydroxy derivatives are precursors to triflate leaving groups .
  • Synthetic Advancements: Tandem processes involving amino acids enable stereoselective synthesis of complex bicyclo[2.2.2]octan-2-ones .

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